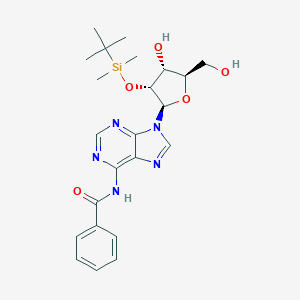

2'-TBDMS-Bz-rA

Descripción

Nomenclature and Chemical Identity of 2'-TBDMS-Bz-rA

The compound this compound is systematically known by its IUPAC name: N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide. nih.gov The common abbreviation, this compound, provides a concise description of its key chemical features: a tert-butyldimethylsilyl (TBDMS) group at the 2'-position of the ribose sugar, a benzoyl (Bz) group protecting the exocyclic amine of the adenine (B156593) (rA) base.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide nih.gov |

| Common Synonyms | N6-Benzoyl-2'-O-(tert-butyldimethylsilyl)adenosine, 2'-O-TBDMS-N6-benzoyl-adenosine nih.govbiosynth.com |

| CAS Number | 69504-07-0 nih.gov |

| Molecular Formula | C₂₃H₃₁N₅O₅Si nih.gov |

| Molecular Weight | 485.6 g/mol nih.gov |

Contextual Significance of this compound within Ribonucleotide Chemistry

In the realm of ribonucleotide chemistry, particularly in the context of automated solid-phase RNA synthesis, the use of protected nucleosides is paramount. This compound serves as a protected adenosine (B11128) monomer, a fundamental component for building RNA strands. The primary challenge in RNA synthesis, not present in DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected throughout the synthesis cycles to prevent unwanted reactions, such as chain cleavage or branching.

The tert-butyldimethylsilyl (TBDMS) group on the 2'-hydroxyl of this compound provides this crucial protection. glenresearch.com Its stability under the various conditions of the synthesis cycle, including the acidic removal of the 5'-dimethoxytrityl (DMT) group, is a key attribute. glenresearch.com The steric bulk of the TBDMS group, while providing stability, can also influence the kinetics of the coupling reaction during chain elongation. atdbio.com

Historical Development of 2'-O-Protection Strategies for Adenosine in RNA Synthesis

The journey to efficient and reliable RNA synthesis has been marked by significant advancements in protecting group chemistry. The development of strategies to protect the 2'-hydroxyl group of ribonucleosides has been a central theme in this narrative.

Early efforts in RNA synthesis were hampered by the lack of a robust 2'-protecting group that was stable throughout the synthesis and could be removed without damaging the newly formed RNA chain. A major breakthrough came with the introduction of silyl (B83357) ethers as protecting groups. The work of Ogilvie and coworkers was instrumental in establishing the tert-butyldimethylsilyl (TBDMS) group as a viable and effective choice for 2'-hydroxyl protection. glenresearch.com Its stability to both acidic and basic conditions, coupled with its selective removal by a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF), made it a foundational tool in the field. glenresearch.comatdbio.com

The TBDMS group became the basis for the first commercially available RNA phosphoramidites, paving the way for more widespread and automated RNA synthesis. glenresearch.com However, the use of TBDMS was not without its challenges. One notable issue is the potential for the silyl group to migrate from the 2' to the 3' position, which can lead to the formation of isomeric RNA monomers and ultimately errors in the synthesized RNA sequence. atdbio.com Additionally, the steric hindrance of the TBDMS group can lead to longer coupling times compared to DNA synthesis. atdbio.com

These limitations spurred further research into alternative 2'-O-protection strategies. This led to the development of other protecting groups such as the triisopropylsilyloxymethyl (TOM) and the 2'-acetoxyethoxy)methyl (ACE) groups, each offering certain advantages in terms of coupling efficiency, stability, or deprotection conditions. atdbio.comnih.govglenresearch.com Despite the introduction of these newer methodologies, the 2'-O-TBDMS protection strategy remains a widely used and important technique in RNA synthesis, a testament to its pioneering role and continued utility. nih.govnih.gov

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

| TBDMS | tert-Butyldimethylsilyl |

| Bz | Benzoyl |

| rA | Adenosine (ribonucleoside) |

| DMT | Dimethoxytrityl |

| TBAF | Tetrabutylammonium fluoride |

| TOM | Triisopropylsilyloxymethyl |

| ACE | (2-Acetoxyethoxy)methyl |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQPQOSSEMTXOW-UVLLPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tbdms Bz Ra and Its Derivatives

Phosphoramidite (B1245037) Synthesis of 2'-TBDMS-Bz-rA

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. This approach involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group, which prevents unwanted side reactions and degradation during the synthesis cycle.

Standard Phosphoramidite Approach for Incorporating this compound into RNA Oligomers

The incorporation of this compound into RNA oligomers follows a well-established cycle. biosynth.com First, the 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected, typically by treatment with an acid. Next, the this compound phosphoramidite is activated and couples to the deprotected 5'-hydroxyl group. Any unreacted 5'-hydroxyl groups are then "capped" to prevent them from participating in subsequent cycles. Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. This four-step cycle is repeated until the desired RNA sequence is assembled.

Role of the N6-Benzoyl Modification in Adenosine (B11128) Phosphoramidites

The exocyclic amine of adenosine is reactive and must be protected during oligonucleotide synthesis to prevent side reactions. The benzoyl (Bz) group serves as this protecting group for the N6 position of adenosine in this compound. biosynth.comnih.gov This protection is crucial for directing the phosphoramidite coupling reaction to the desired 5'-hydroxyl group and preventing branching of the growing oligonucleotide chain. The N6-benzoyl group is stable throughout the synthesis cycles and can be efficiently removed during the final deprotection step. Interestingly, the choice of the N6-protecting group can influence the site of alkylation, with the N6-benzoyl group, unlike N6-acetyl or N6-phenoxyacetyl groups, allowing for a mixture of N6 and N1 alkylation products under certain conditions. glenresearch.com

Activation Strategies in Phosphoramidite Coupling of this compound

The key step in the phosphoramidite synthesis cycle is the activation of the phosphoramidite monomer. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the formation of a highly reactive intermediate that readily couples with the 5'-hydroxyl of the growing oligonucleotide chain. oup.com Several activators have been developed to improve the efficiency and speed of this coupling reaction, particularly for sterically hindered RNA phosphoramidites like this compound.

Ethylthiotetrazole (ETT) and Benzylthiotetrazole (BTT) are more acidic than the traditional activator, 1H-tetrazole, and have gained popularity for RNA synthesis due to their ability to promote higher coupling efficiencies and shorter reaction times. sigmaaldrich.com ETT has the advantage of being more soluble in acetonitrile than 1H-tetrazole. sigmaaldrich.com BTT has been described as an ideal activator for RNA synthesis using TBDMS-protected monomers, allowing for significantly reduced coupling times compared to 1H-tetrazole. oup.com For TBDMS-protected RNA phosphoramidites, an optimal coupling time of 3 minutes has been reported with BTT. sigmaaldrich.com However, the increased acidity of BTT can potentially lead to premature detritylation of the monomer, which could result in the insertion of an extra nucleotide. sigmaaldrich.com

| Activator | pKa | Solubility in Acetonitrile |

|---|---|---|

| 1H-Tetrazole | 4.89 | 0.5 M |

| Ethylthiotetrazole (ETT) | 4.28 | 0.75 M |

| Benzylthiotetrazole (BTT) | 4.08 | 0.33 M |

Activator 42, chemically known as 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole, is another potent activator used in oligonucleotide synthesis. researchgate.net It reacts with the phosphoramidite to form a highly reactive intermediate, facilitating the formation of the internucleotide bond. researchgate.net Studies have shown that for the synthesis of oligoribonucleotides using 2'-O-tBDMS-protected RNA phosphoramidites, a coupling time of 2.5 minutes can be utilized with Activator 42. glenresearch.com In microarray synthesis, it has been observed that the hybridization signal from arrays synthesized with Activator 42 increases with coupling time, suggesting that longer coupling times may be beneficial in that specific application. nih.gov

5-Benzylmercapto-1H-tetrazole, also known as Benzylthiotetrazole (BTT), has been demonstrated to be a superior activator for 2'-O-TBDMS phosphoramidite building blocks in RNA synthesis. researchgate.net Its use allows for higher coupling yields (greater than 99%), reduced coupling times (as short as 3 minutes), and a lower required excess of the phosphoramidite monomer compared to the standard activator, 1H-tetrazole. The application of a 0.25 M solution of 5-Benzylmercapto-1H-tetrazole in acetonitrile has been shown to be effective.

| Parameter | 1H-Tetrazole (Standard) | 5-Benzylmercapto-1H-tetrazole (BMT) |

|---|---|---|

| Coupling Yield | Lower | >99% |

| Coupling Time | Longer | 3 minutes |

| Required Phosphoramidite Excess | Higher | 8-fold |

Considerations for Stereochemistry in Synthesis

The stereochemical integrity of ribonucleosides is paramount for the synthesis of biologically active RNA. In the synthesis of this compound, controlling the stereochemistry of the ribose sugar and the glycosidic bond is a critical aspect. The natural form of ribose in RNA is D-ribose, and the desired connection between the ribose sugar and the adenine (B156593) base is the β-anomeric configuration.

Synthesis strategies are designed to be highly stereocontrolled to ensure the formation of the correct β-isomer. acs.orgacs.org Direct glycosylation methods, for instance, can be optimized to yield β-ribofuranosides exclusively. acs.org During the synthesis of the phosphoramidite monomer itself, the introduction of the phosphitylating agent at the 3'-hydroxyl group creates a new chiral center at the phosphorus atom. This results in the formation of two epimeric products, or diastereomers. umich.edu However, this chirality at the phosphorus is resolved during the subsequent oxidation step in solid-phase RNA synthesis, leading to a non-chiral phosphotriester linkage which, after deprotection, becomes the natural phosphodiester backbone.

The precise control of stereochemistry is fundamental, as the three-dimensional structure of the resulting RNA oligonucleotide, which is dictated by the stereochemistry of its constituent nucleosides, is essential for its biological function. nih.gov

**2.2. Alternative Synthetic Routes to this compound Building Blocks

While the tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl function in RNA synthesis, several alternative strategies have been developed to improve efficiency, yield, and purity of synthetic RNA.

One of the most significant alternatives to TBDMS protection is the use of the triisopropylsilyloxymethyl (TOM) group. atdbio.comnih.gov Both protecting groups are fluorolabile, meaning they are removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.comrsc.org However, they exhibit key differences that impact the efficiency of RNA synthesis.

The TBDMS group is known for its steric bulk, which can hinder the coupling efficiency during the solid-phase synthesis cycle, necessitating longer coupling times. umich.eduatdbio.com In contrast, the TOM group features a spacer between the 2'-oxygen and the bulky silyl (B83357) group, which reduces steric hindrance. atdbio.commassbio.org This leads to higher coupling efficiencies and allows for shorter reaction times, comparable to those used in DNA synthesis. umich.edumassbio.orgglenresearch.com

Another critical issue with the TBDMS group is its potential to migrate from the 2'- to the 3'-hydroxyl position under basic conditions, which can lead to the formation of non-biologically active 2'-5' phosphodiester linkages in the final RNA product. massbio.orgglenresearch.com The acetal structure of the TOM group prevents this 2'- to 3'-migration, ensuring greater fidelity of the synthesized oligonucleotide. atdbio.comglenresearch.com These features make TOM-protected phosphoramidites particularly advantageous for the synthesis of long RNA sequences. umich.edumassbio.orgglenresearch.com

| Feature | 2'-TBDMS Protection | 2'-TOM Protection |

|---|---|---|

| Steric Hindrance | High; can reduce coupling efficiency and requires longer coupling times. umich.eduatdbio.com | Lower due to a spacer, resulting in higher coupling efficiency and shorter coupling times. atdbio.commassbio.orgglenresearch.com |

| Coupling Yields | Generally lower than TOM-protected monomers. umich.edu | Excellent, often achieving over 99% with short coupling times (e.g., 2.5 min). umich.edu |

| 2'-3' Migration | Prone to migration under basic conditions, leading to 2'-5' linkages. massbio.orgglenresearch.com | Acetal structure prevents migration, ensuring exclusive 3'-5' linkages. atdbio.comglenresearch.com |

| Deprotection | Removed with fluoride ions (e.g., TBAF). glenresearch.com | Removed with fluoride ions (e.g., TBAF). umich.edu |

| Suitability for Long RNA | Less suitable due to cumulative effects of lower coupling efficiency and potential for migration. atdbio.com | More efficient and reliable for synthesizing long RNA sequences. umich.edumassbio.org |

Beyond TOM, researchers have explored a variety of other 2'-hydroxyl protecting groups to overcome the limitations associated with TBDMS. These groups are designed to offer different cleavage conditions, stability profiles, and steric properties.

Some notable examples include:

2'-bis(2-Acetoxyethoxy)methyl (ACE): This orthoester group is stable during synthesis but can be removed under weakly acidic conditions after an initial basic deacylation step. atdbio.com

2'-Thiomorpholine-4-carbothioate (TC): This group is base-labile and can be used orthogonally with fluoride-labile groups like TBDMS, allowing for selective deprotection and on-column functionalization of the RNA. atdbio.comnih.gov

Acetal-based groups: Various acetal groups, such as 1-(2-chloroethoxy)ethyl (Cee), have been evaluated. glenresearch.com These are typically cleaved under mild acidic conditions. glenresearch.com

Photolabile groups: Groups like 2-nitrobenzyl can be removed photochemically, offering another level of orthogonal deprotection strategy. glenresearch.com

Other silyl ethers: While TBDMS is the most common, other silyl ethers like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) are also used, offering different levels of stability and requiring longer cleavage times. wikipedia.org

Imino-2-propanoate: This group is base-labile and can be removed via saponification followed by intramolecular decarboxylation under neutral conditions, providing an alternative to fluoride-based deprotection. acs.org

The demand for synthetic RNA for therapeutic and research applications has driven significant advancements in the speed and efficiency of solid-phase synthesis. girindus.com Traditional methods based on 2'-TBDMS protection are often limited by slow coupling steps. nih.gov The development of new protection chemistries, such as the 5'-silyl-2'-bis(acetoxyethoxy)methyl (ACE) strategy, has led to dramatic improvements, including faster coupling rates and higher product purity. atdbio.comnih.gov

Innovations in instrumentation and solid supports have also played a crucial role. girindus.com Microarray-based platforms now permit the parallel synthesis of thousands of distinct oligonucleotide sequences on a single chip, a process accelerated by techniques like photolithography. girindus.comscitechdaily.com Recently, new RNA building blocks with enhanced chemical reactivity and photosensitivity have been developed, doubling the synthesis speed and increasing efficiency sevenfold for these microarray applications. scitechdaily.com These high-throughput methods are vital for applications like CRISPR guide RNA screening and the discovery of RNA aptamers. girindus.com

Green Chemistry Principles in the Synthesis of this compound

The synthesis of phosphoramidites like this compound is a multi-step process that traditionally involves significant use of hazardous solvents and reagents, generating considerable waste. huarenscience.comresearchgate.net Applying the principles of green chemistry aims to make this process more sustainable and environmentally benign. researchgate.netnih.gov

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing synthetic routes to minimize waste generation is a primary goal. nih.gov This involves optimizing reactions to achieve high yields and reducing the number of synthetic steps. huarenscience.com

Use of Catalysis: Employing catalysts, particularly those based on earth-abundant metals, can lead to more efficient reactions under milder conditions, reducing energy consumption and by-product formation. huarenscience.com

Designing for Energy Efficiency: Performing reactions at ambient temperature and pressure, such as through mechanochemistry or by using highly reactive catalysts, minimizes the energy footprint of the synthesis. nih.gov

To quantify the "greenness" of a chemical process, metrics such as atom economy and the Environmental Factor (E-factor) are employed. chembam.comnih.gov

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. wikipedia.orgbuecher.de

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.org However, solid-phase synthesis, which relies on the iterative use of protecting groups, inherently has a poor atom economy because these protective groups are waste products by design. researchgate.netunibo.it For example, the DMTr group, used for 5'-hydroxyl protection, constitutes a significant portion of the phosphoramidite's molecular weight but is discarded at each synthesis cycle. researchgate.net

E-Factor provides a more practical measure of waste generation. It is defined as the ratio of the mass of total waste produced to the mass of the final product. chembam.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor accounts for all materials used in a process, including solvent losses, reaction work-up materials, and by-products, providing a more comprehensive assessment of the environmental impact. nih.gov In pharmaceutical manufacturing, including that of oligonucleotides, E-factors can be very high, often ranging from 25 to over 100, indicating that a large amount of waste is generated for each kilogram of product. chembam.com A significant portion of this waste in oligonucleotide synthesis comes from the purification stages, which often involve large volumes of organic solvents. nih.gov Efforts to improve the sustainability of this compound synthesis focus on strategies that reduce the E-factor, such as solvent recycling and developing more efficient purification methods. researchgate.netnih.gov

Sustainable Solvent Systems

The large-scale synthesis of nucleoside phosphoramidites like this compound has traditionally relied on large volumes of conventional organic solvents, which raise significant environmental and safety concerns. nih.gov The principles of green chemistry are prompting a shift towards the adoption of safer, more sustainable solvent alternatives. huarenscience.com Traditional phosphoramidite synthesis often utilizes solvents such as acetonitrile and dichloromethane, which are effective but hazardous. huarenscience.com Research is now focused on identifying and implementing greener solvents that reduce environmental impact without compromising reaction efficiency.

The selection of a solvent is critical, as it constitutes a major portion of the waste generated in chemical processes. nih.gov By adopting greener solvent systems, the production of this compound can align more closely with global efforts to build more eco-conscious chemical manufacturing processes. huarenscience.com

Table 1: Comparison of Traditional vs. Sustainable Solvents in Nucleoside Synthesis This table provides a representative comparison of solvent properties relevant to the synthesis of nucleoside derivatives.

| Solvent | Type | Source | Key Hazards | Boiling Point (°C) |

| Dichloromethane (DCM) | Traditional | Petroleum-based | Suspected carcinogen, environmental hazard | 39.6 |

| Acetonitrile (ACN) | Traditional | Petroleum-based | Flammable, toxic | 81.6 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Sustainable | Bio-based | Flammable | 80.0 |

| Cyrene™ (Dihydrolevoglucosenone) | Sustainable | Bio-based | Low toxicity, biodegradable mdpi.com | 227.0 |

| Ethyl Acetate | Sustainable | Bio-based option available | Flammable, irritant | 77.1 |

Process Intensification in this compound Production

Process intensification involves the development of innovative equipment and techniques that offer significant improvements over traditional batch production methods. For the synthesis of this compound, these strategies aim to reduce equipment size, increase production speed, enhance safety, and lower capital and operational costs. cetjournal.it Key technologies driving this shift include flow chemistry and microwave-assisted synthesis.

Flow Chemistry: Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch processing. In a flow system, reactants are pumped through a network of tubes or channels where the reaction occurs. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. A significant advantage in the context of phosphoramidite synthesis is the ability to produce these sensitive reagents on-demand. chemistryviews.orgresearchgate.net Phosphoramidites like this compound have limited bench stability and typically require cold storage. chemistryviews.org On-demand flow synthesis can generate the required phosphoramidite from its stable alcohol precursor in minutes, ready for immediate use in an automated oligonucleotide synthesizer. chemistryviews.orgresearchgate.net This approach avoids the degradation associated with storage and handling, ensuring high-quality building blocks for oligonucleotide assembly. researchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Intensified Synthesis Parameters for Phosphoramidites This table presents a conceptual comparison based on general findings for nucleoside and phosphoramidite synthesis.

| Parameter | Conventional Batch Synthesis | Flow Chemistry (On-Demand) | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes chemistryviews.org | Minutes nih.gov |

| Process Control | Moderate | High (precise control of temp, time) | Moderate to High |

| Scalability | Challenging (heat/mass transfer issues) | Readily scalable | Scalable, but may require specialized equipment |

| Reagent Stability | Requires storage of unstable intermediates chemistryviews.org | On-demand generation avoids storage researchgate.net | Reduced reaction time minimizes degradation |

| Safety | Higher risk with large volumes | Inherently safer (small reaction volumes) cetjournal.it | Rapid heating requires careful monitoring |

| Footprint | Large (large reactors) | Small (compact reactors) | Moderate |

Deprotection Strategies for Oligoribonucleotides Containing 2 Tbdms Bz Ra Residues

Challenges in 2'-O-TBDMS Deprotection

The removal of the 2'-O-TBDMS group is a critical step that can significantly impact the yield and purity of the final oligoribonucleotide. Several challenges must be addressed to ensure the integrity of the RNA chain.

Addressing Partial Loss of 2'-Protecting Group

Incomplete removal of the 2'-O-TBDMS protecting group is another significant hurdle in oligoribonucleotide synthesis. This partial deprotection can lead to a heterogeneous mixture of product-related impurities that are difficult to separate from the desired full-length RNA sequence. The efficiency of the desilylation reaction can be influenced by several factors, including the sequence of the oligonucleotide and the reaction conditions.

It has been observed that purine-rich sequences tend to deprotect more rapidly and completely than pyrimidine-rich sequences. nih.gov Furthermore, incomplete deprotection is more likely to occur with longer RNA molecules. guidechem.com The presence of residual silyl (B83357) groups on the final product can interfere with its biological activity and downstream applications. Therefore, achieving quantitative removal of the 2'-O-TBDMS group is crucial for obtaining high-purity, biologically active RNA.

Fluoride-Ion Mediated Deprotection of the TBDMS Group

The standard method for the removal of the 2'-O-TBDMS group involves the use of a fluoride (B91410) ion source. The high affinity of fluoride for silicon drives the cleavage of the silicon-oxygen bond. glenresearch.com Several fluoride-based reagents and protocols have been developed to achieve efficient and selective desilylation.

Tetrabutylammonium (B224687) Fluoride (TBAF) Protocols

Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for the removal of the TBDMS group. iwu.edu A typical protocol involves treating the oligonucleotide with a 1 M solution of TBAF in tetrahydrofuran (B95107) (THF) at room temperature for a period ranging from a few hours to overnight. glenresearch.comumich.edu

However, the efficacy of TBAF is highly sensitive to the presence of water. oup.com Excess water in the TBAF reagent can significantly hinder the desilylation process, particularly for pyrimidine (B1678525) nucleosides. nih.govnih.gov Research has shown that for effective desilylation, the water content of the TBAF reagent should be 5% or less. nih.govresearchgate.net This can be achieved by drying the TBAF solution over molecular sieves. nih.gov The basic nature of the TBAF reagent can also lead to side reactions if the substrate contains base-sensitive functional groups. chemspider.com

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | 1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) | glenresearch.comumich.edu |

| Temperature | Room Temperature | glenresearch.comumich.edu |

| Duration | 4-24 hours | glenresearch.comoup.com |

| Key Consideration | Water content must be ≤ 5% for efficient deprotection of pyrimidines. | nih.govresearchgate.net |

Triethylamine (B128534) Trihydrofluoride (TEA·3HF) Methods

Triethylamine trihydrofluoride (TEA·3HF) has emerged as a more efficient and reliable alternative to TBAF for the deprotection of 2'-O-TBDMS groups. guidechem.comnih.gov One of the key advantages of TEA·3HF is its relative insensitivity to moisture, which ensures more consistent and reproducible results. guidechem.comchemicalbook.com

Several protocols utilizing TEA·3HF have been developed. Neat TEA·3HF can effectively remove silyl groups within an hour. guidechem.comchemicalbook.com For DMT-on purification strategies, a buffered cocktail containing TEA·3HF and triethylamine (TEA) in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO) is often used. glenresearch.comyale.edu A common procedure involves dissolving the oligonucleotide in anhydrous DMSO, adding TEA and then TEA·3HF, and heating the mixture at 65°C for approximately 2.5 hours. yale.eduglenresearch.com This method is compatible with both precipitation and cartridge-based purification techniques. glenresearch.com

| Feature | Tetrabutylammonium Fluoride (TBAF) | Triethylamine Trihydrofluoride (TEA·3HF) | Reference |

|---|---|---|---|

| Efficiency | Less efficient, especially for longer RNA and pyrimidine-rich sequences. | More efficient, provides faster deprotection. | guidechem.com |

| Moisture Sensitivity | Highly sensitive to water content. | Largely insensitive to moisture. | guidechem.comchemicalbook.com |

| Reaction Time | Typically 4-24 hours. | As short as 1 hour (neat) or 1.5-2.5 hours in a cocktail. | guidechem.comoup.comyale.edu |

| Workup | Can be more laborious. Not compatible with some cartridge purifications. | Compatible with various workup and purification methods. | glenresearch.comglenresearch.com |

Ammonium (B1175870) Fluoride (NH4F) for Global Deprotection

Ammonium fluoride (NH4F) offers a mild and safe alternative for the global deprotection of oligoribonucleotides. nih.gov A practical procedure involves the use of commercially available aqueous NH4F, which can be applied to both small-scale and large-scale RNA production. This method provides a less hazardous substitute for reagents like TEA·3HF. nih.gov Desilylation using ammonium fluoride is particularly applicable to fully protected "RNA only" substrates. nih.gov A "two-step" deprotection procedure involving NH4F treatment followed by a mild ammonium hydroxide (B78521) treatment has been developed for the synthesis of DNA containing base-labile modifications, and this approach can be adapted for RNA. nih.gov

Potassium Fluoride (KF) for Mixed Substrates

For oligonucleotides that are chimeras of RNA and non-RNA residues, a selective deprotection strategy is necessary. Potassium fluoride (KF) has been identified as a suitable reagent for the desilylation of 2'-O-TBDMS groups in these "mixed RNA/non-RNA" substrates. nih.govresearchgate.net This method offers a mild approach to remove the silyl ether without compromising the integrity of other components of the mixed oligomer. nih.gov The applicability of KF highlights the need for tailored deprotection protocols that accommodate the diverse nature of synthetic oligonucleotides. researchgate.net

Base-Labile Protecting Group Removal

The removal of protecting groups from the exocyclic amines of nucleobases, such as the benzoyl group on adenosine (B11128), is a fundamental step in oligonucleotide deprotection. nih.gov These base-labile acyl groups are designed to be removed under basic conditions. oup.com The selection of the appropriate base and reaction conditions is crucial to ensure complete deprotection without causing unwanted side reactions or degradation of the RNA strand. glenresearch.comglenresearch.com

Ammonium Hydroxide (NH₄OH) and Methylamine (B109427) (CH₃NH₂) Protocols

Historically, a mixture of concentrated ammonium hydroxide and ethanol (B145695) (3:1 v/v) was used for the removal of base-labile protecting groups. umich.edu However, this method often required prolonged reaction times at elevated temperatures, which could lead to partial loss of the 2'-TBDMS group and subsequent chain cleavage. glenresearch.com

To address these limitations, aqueous methylamine (CH₃NH₂) was introduced as a more efficient deprotection reagent. umich.edu The use of 40% aqueous methylamine can significantly shorten the deprotection time. For instance, treatment at 65°C for just 10 minutes is sufficient to cleave the oligoribonucleotide from the solid support and remove the base-labile protecting groups. umich.edu A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) has also been utilized in "UltraFAST" deprotection protocols, enabling cleavage and deprotection in as little as 5-10 minutes at room temperature. glenresearch.com

| Reagent/Protocol | Conditions | Outcome |

| Ammonium Hydroxide/Ethanol (3:1) | 55°C, 17 hours | Effective, but can cause <1% chain cleavage due to desilylation. glenresearch.com |

| 40% Aqueous Methylamine | 65°C, 10 minutes | Rapid cleavage from support and removal of base-labile groups. umich.edu |

| AMA (Ammonium Hydroxide/Methylamine) | Room Temperature, 5-10 minutes | "UltraFAST" deprotection. glenresearch.com |

Optimized Deprotection for Specific Nucleobase Protecting Groups

The standard benzoyl (Bz) protecting group on adenosine requires relatively harsh conditions for its removal. glenresearch.com This can be problematic in the context of 2'-TBDMS chemistry, as the conditions can lead to premature desilylation. glenresearch.com To mitigate this, more base-labile protecting groups, such as phenoxyacetyl (Pac), have been investigated for adenosine and guanosine. oup.comglenresearch.com The use of these alternative groups allows for deprotection under milder conditions, such as with ammonium hydroxide-ethanol at room temperature, which markedly reduces the extent of desilylation. glenresearch.com

However, solubility issues can arise with some modified monomers. For instance, the phenoxyacetyl-protected cytosine monomer was found to have poor solubility in acetonitrile, leading researchers to retain the N-benzoyl-C for further studies. glenresearch.com Another strategy involves the use of acetyl (Ac) protected cytidine, which is compatible with the UltraFAST deprotection system using AMA, as it avoids the base modification that can occur with Bz-dC under these conditions. glenresearch.com

| Nucleobase Protecting Group | Deprotection Conditions | Advantages/Disadvantages |

| Benzoyl (Bz) on Adenosine | Requires harsh conditions (e.g., NH₄OH/EtOH, 55°C). glenresearch.com | Can lead to premature desilylation and chain cleavage. glenresearch.com |

| Phenoxyacetyl (Pac) on A & G | Milder conditions (e.g., NH₄OH/EtOH, room temp). glenresearch.com | Reduces desilylation; may have solubility issues with certain monomers. glenresearch.com |

| Acetyl (Ac) on Cytidine | Compatible with UltraFAST AMA deprotection. glenresearch.com | Avoids base modification at the C base. glenresearch.com |

Integrated One-Pot Deprotection Schemes

To streamline the deprotection process and enhance throughput, integrated "one-pot" procedures have been developed. umich.edunih.govnih.gov These protocols combine the removal of base-labile groups, phosphate (B84403) protecting groups, and the 2'-silyl ether in a single reaction vessel, eliminating time-consuming evaporation steps. umich.edu

One such protocol involves the initial treatment with aqueous methylamine to remove the base-labile groups, followed by the direct addition of neat triethylamine trihydrofluoride to effect desilylation. umich.edu This approach can reduce the total deprotection time to as little as 45 minutes. umich.edu Another novel one-pot method developed for methylphosphonate (B1257008) oligonucleotides involves a brief treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine (B42938) to complete the deprotection. nih.govnih.govresearchgate.net This method proved to be superior in product yield compared to traditional two-step methods. nih.govnih.gov

| One-Pot Protocol | Reagents | Time | Key Feature |

| Anhydrous Methylamine & Neat TEA·3HF | Anhydrous CH₃NH₂, neat TEA·3HF | 45 minutes | Eliminates evaporation step, high-throughput. umich.edu |

| Dilute Ammonia & Ethylenediamine | Dilute NH₃, Ethylenediamine | ~6.5 hours | Superior product yield for methylphosphonate oligos. nih.govnih.gov |

Acid-Labile Deprotection Strategies for 2'-TBDMS

While fluoride-based reagents are the most common choice for removing TBDMS ethers, acid-labile methods have also been explored. acs.orggelest.com The stability of silyl ethers under acidic conditions varies, with TBDMS being relatively stable compared to groups like trimethylsilyl (B98337) (TMS). gelest.com However, specific acidic conditions can be employed for its removal.

Diluted Acetic Acid Solutions

Research has shown that the hydrolytic removal of the 2'-TBDMS group can be achieved using diluted acetic acid solutions. acs.org An unexpected finding was that the cleavage of the 2'-silyl ether linkage occurs most rapidly at a very low concentration of acetic acid, in the range of 5-10%, with the optimal concentration being temperature-dependent. acs.org This acid-catalyzed desilylation is thought to involve the neighboring group participation of the internucleotidic phosphate group. acs.org While formic acid was found to cleave the silyl ether more rapidly, the relationship between reaction rate and acid concentration differed from that of acetic acid. acs.org The use of TBAF buffered with an equimolar amount of acetic acid has also been reported as a reagent of choice for certain silyl cleavage reactions. nih.gov

| Acid Reagent | Concentration | Observation |

| Acetic Acid | 5-10% | Optimal for 2'-TBDMS cleavage, rate is concentration and temperature-dependent. acs.org |

| Formic Acid | 20-40% | Faster cleavage than acetic acid, but with a different rate-concentration profile. acs.org |

| Diluted HCl | pH 2.0 | Faster cleavage than acetic acid at 30°C. acs.org |

| TBAF/Acetic Acid | Equimolar | Effective for some silyl cleavage reactions. nih.gov |

Formic Acid and Hydrochloric Acid Approaches

The use of acidic conditions for the removal of the TBDMS group is a common strategy in RNA synthesis. However, careful control of the reaction conditions is necessary to avoid unwanted side reactions, such as cleavage of the N-glycosidic bond or the N6-benzoyl protecting group.

Formic Acid:

While formic acid is utilized for the deprotection of some silyl ethers, its application for the removal of the more stable TBDMS group in the context of ribonucleosides like 2'-TBDMS-Bz-rA is not well-documented in readily available literature. Some studies have indicated that under conditions where other silyl ethers are cleaved by formic acid, the TBDMS group can remain largely intact. The stability of the N-benzoyl group on the adenosine base under various acidic conditions is also a consideration, as prolonged exposure to strong acids can lead to its cleavage.

Hydrochloric Acid:

A more common approach involves the use of dilute hydrochloric acid. A new and convenient method for the removal of the TBDMS group as a protecting group for the 2'-hydroxyl function in the chemical synthesis of RNA has been developed using 0.01 M hydrochloric acid (pH 2.0). organic-chemistry.org This mild acidic condition is designed to selectively cleave the silyl ether without causing significant degradation of the RNA backbone or premature removal of the base-protecting groups. The mechanism of acid-catalyzed deprotection of silyl ethers is thought to proceed through a pentavalent silicon intermediate.

The primary challenge with acidic deprotection methods is ensuring the selective removal of the 2'-O-TBDMS group without affecting the N6-benzoyl group or the integrity of the oligoribonucleotide chain. The N-benzoyl group is susceptible to hydrolysis under acidic conditions, which could lead to the formation of unintended byproducts. Therefore, the reaction time and temperature must be carefully optimized.

| Reagent | Concentration | pH | Substrate Context | Key Considerations |

| Hydrochloric Acid | 0.01 M | 2.0 | RNA Synthesis | Potential for N-benzoyl group and glycosidic bond cleavage with prolonged exposure. |

Catalytic Deprotection Methods (e.g., CuSO₄·5H₂O, ZrCl₄)

Catalytic methods for the deprotection of silyl ethers offer an alternative to acidic or fluoride-based reagents, often proceeding under milder conditions and with higher selectivity.

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O):

Copper(II) salts have been investigated as catalysts for the cleavage of silyl ethers. While specific studies detailing the use of CuSO₄·5H₂O for the deprotection of this compound are not prevalent, related research on other copper salts like copper(II) chloride dihydrate has shown efficacy in hydrolyzing TBDMS ethers. These reactions are thought to be catalyzed by the Lewis acidic nature of the copper(II) ion. The mechanism likely involves coordination of the copper ion to the ether oxygen, facilitating the cleavage of the silicon-oxygen bond. The presence of water in the hydrated salt can also contribute to the hydrolysis.

Zirconium Tetrachloride (ZrCl₄):

Zirconium tetrachloride has emerged as an efficient Lewis acid catalyst for the deprotection of various protecting groups, including TBDMS ethers. nih.govresearchgate.net Studies have shown that ZrCl₄ can effectively catalyze the cleavage of bis-TBDMS ethers in good yields. nih.govresearchgate.net For instance, the deprotection of a bis-TBDMS protected compound using 10 mol% of ZrCl₄ in methanol (B129727) at room temperature for 3-4 hours resulted in an 80-85% isolated yield. researchgate.net This suggests that ZrCl₄ could be a viable catalyst for the deprotection of this compound. The reaction is generally fast and can be performed under conditions that are tolerated by a variety of other functional groups. nih.gov

The key advantage of these catalytic methods is the potential for high selectivity. By choosing the appropriate catalyst and reaction conditions, it may be possible to selectively remove the 2'-O-TBDMS group while leaving the N6-benzoyl group intact, or to effect the removal of both groups in a controlled manner.

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Example |

| ZrCl₄ | 10 | Methanol | Room Temp. | 3-4 | 80-85 | bis-TBDMS protected compound |

Further research is required to establish optimized protocols and to fully evaluate the efficacy and selectivity of these catalytic methods for the deprotection of oligoribonucleotides containing this compound residues.

Applications of 2 Tbdms Bz Ra in Advanced Rna Research

Synthesis of Oligoribonucleotides for Biomedical Research

The automated solid-phase phosphoramidite (B1245037) method is the standard for synthesizing custom RNA sequences, known as oligoribonucleotides. nih.govnih.gov This process involves the sequential coupling of phosphoramidite monomers to a growing chain anchored to a solid support. youtube.com A significant challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which is reactive and can interfere with the desired 3'-to-5' phosphodiester bond formation, potentially causing chain branching or degradation. youtube.com

To ensure the correct chemical linkages, the 2'-hydroxyl group must be masked with a temporary protecting group that is stable throughout the synthesis cycles but can be removed cleanly during the final deprotection step. The tert-butyldimethylsilyl (TBDMS) group is a widely used and effective protecting group for this purpose. umich.eduresearchgate.net The 2'-TBDMS-Bz-rA monomer is therefore a critical component for incorporating adenosine (B11128) into a synthetic RNA strand. The benzoyl (Bz) group provides protection for the exocyclic amine of the adenine (B156593) base. thermofisher.com

The synthesis cycle consists of four main chemical reactions:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMTr) group to expose the 5'-hydroxyl for the next coupling reaction.

Coupling: Activation of the phosphoramidite monomer (like this compound) by a weak acid, such as 1H-tetrazole or its derivatives, and subsequent reaction with the free 5'-hydroxyl group of the growing chain. researchgate.net

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent like iodine. researchgate.net

This cycle is repeated until the desired RNA sequence is assembled. Finally, the oligoribonucleotide is cleaved from the solid support, and all protecting groups (including the TBDMS and benzoyl groups) are removed to yield the final, functional RNA molecule. researchgate.net The quality and purity of phosphoramidite reagents like this compound are paramount, as impurities can lead to the formation of undesired by-products, such as unnatural 2'-5' internucleotide linkages. thermofisher.com

The ability to synthesize high-purity, custom RNA sequences using building blocks like this compound is fundamental to the development of nucleic acid-based therapeutics. These synthetic oligonucleotides can be designed to interact with specific messenger RNAs (mRNAs) or other cellular components to modulate gene expression, offering new avenues for treating a wide range of diseases.

Gene therapy strategies increasingly utilize synthetic RNA molecules. chemrxiv.org One prominent example is antisense technology, which involves single-stranded oligonucleotides that are complementary to a target mRNA. nih.govwikipedia.org Binding of the antisense oligonucleotide to the mRNA can block translation or induce its degradation, thereby preventing the production of a disease-causing protein. Another powerful strategy involves triplex-forming oligonucleotides (TFOs), which can bind to the major groove of double-stranded DNA to modulate transcription. wikipedia.org The rational design and synthesis of these therapeutic candidates depend on the reliable incorporation of all four nucleobases, with this compound serving as the key reagent for adenosine.

Adenosine is a crucial signaling molecule involved in a vast array of physiological processes, and its signaling pathways are implicated in conditions like cancer, inflammation, and cardiovascular diseases. researchgate.netnih.gov The effects of adenosine are mediated by four G protein-coupled receptors: A1, A2A, A2B, and A3. nih.gov Understanding the precise role of these receptors and their downstream pathways is a major focus of biomedical research.

To investigate these complex systems, researchers rely on custom-synthesized RNA molecules as research tools. For example, RNA aptamers—short, single-stranded nucleic acids that fold into specific three-dimensional structures—can be designed to bind with high affinity and specificity to adenosine receptors or other proteins in the signaling cascade. wikipedia.org These aptamers can act as specific antagonists or agonists, allowing researchers to probe the function of their targets. Furthermore, siRNAs can be synthesized to specifically silence the expression of adenosine receptors or related enzymes, helping to elucidate their roles in cellular processes. The synthesis of these essential research tools requires the precise incorporation of adenosine, a task for which this compound is indispensable.

Role in RNA-Based Nanostructures for Nanodevices and Nanomachines

The predictable base-pairing rules and complex folding capabilities of RNA make it an excellent material for the bottom-up fabrication of programmable nanostructures. Researchers can design and synthesize RNA strands that self-assemble into intricate two- and three-dimensional shapes, such as cubes, triangles, and arrays. The construction of these RNA-based nanostructures is entirely dependent on the chemical synthesis of high-fidelity RNA oligonucleotides, where this compound is used for the site-specific placement of adenosine residues. nih.gov

RNA nanostructures can be engineered to function as highly specific biosensors. wikipedia.org These devices are often designed with an aptamer domain that acts as a molecular recognition element. Upon binding to a specific target (e.g., a protein biomarker, a small molecule, or a virus), the RNA nanostructure undergoes a conformational change. This change can be designed to produce a detectable signal, such as fluorescence or an electrochemical response. The precision required to build these sensors—ensuring that every adenosine is in its correct position to achieve the proper fold and function—is made possible by the accuracy of the phosphoramidite synthesis method and the purity of reagents like this compound.

A significant challenge in medicine is the targeted delivery of therapeutic agents to specific cells or tissues. RNA nanostructures offer a promising solution as programmable drug delivery vehicles. nih.gov These nanostructures can be designed to encapsulate or be conjugated with therapeutic payloads, such as small molecule drugs or therapeutic oligonucleotides (e.g., siRNA). Furthermore, the surface of the RNA nanostructure can be functionalized with aptamers or other ligands that specifically bind to receptors on target cells, thereby ensuring that the therapeutic cargo is delivered precisely where it is needed. The synthesis of the core RNA scaffolds and the functional domains of these advanced delivery systems relies on the robust and scalable phosphoramidite chemistry that employs building blocks like this compound.

Contribution to RNA Interference (RNAi) Research

RNA interference (RNAi) is a natural biological process for sequence-specific gene silencing that has been harnessed as a powerful research tool and therapeutic strategy. nih.gov The key mediators of RNAi are short interfering RNAs (siRNAs), which are short, double-stranded RNA molecules. When introduced into a cell, an siRNA duplex is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, and the single-stranded "guide" strand directs the complex to its complementary mRNA target, which is then cleaved and degraded, effectively silencing the gene. nih.gov

Target Validation in Drug Development

The ability to synthesize custom RNA sequences with high fidelity using building blocks like this compound is fundamental to target validation in drug discovery. By creating specific antisense oligonucleotides or siRNAs, researchers can effectively silence the expression of a target gene. Observing the resulting phenotype allows for the validation of that gene's role in a disease pathway. The chemical synthesis of these RNA molecules enables the precise control over the sequence needed to ensure target specificity. This process is integral to the initial stages of drug development, where identifying and validating molecular targets is a primary objective. The robustness of the TBDMS chemistry ensures that sufficient quantities of high-purity RNA can be produced for these screening and validation assays.

Synthesis of siRNA Oligonucleotides

The discovery of RNA interference (RNAi) and the therapeutic potential of small interfering RNAs (siRNAs) have significantly increased the demand for reliable RNA synthesis. kulturkaufhaus.de The 2'-TBDMS protection strategy is central to the chemical synthesis of siRNAs. kulturkaufhaus.de The process involves the sequential addition of phosphoramidite monomers, including this compound, to a growing RNA chain on a solid support. kulturkaufhaus.denih.gov The bulky TBDMS group at the 2'-position prevents unwanted side reactions during the coupling cycle, ensuring the formation of the correct phosphodiester linkage. Following the completion of the synthesis, the TBDMS groups are removed in a dedicated deprotection step, typically using a fluoride (B91410) reagent like triethylamine (B128534) tris(hydrofluoride). kulturkaufhaus.despringernature.com This method allows for the routine and reliable production of high-quality siRNAs for research and therapeutic development. kulturkaufhaus.de

Utilizing this compound in the Creation of Catalytic RNA (Ribozymes)

Ribozymes are RNA molecules that possess catalytic activity, making them attractive as potential therapeutic agents that can cleave target mRNAs. nih.gov The chemical synthesis of ribozymes is essential for their development and allows for the incorporation of modifications to enhance their stability and activity. nih.gov The use of this compound and other similarly protected ribonucleosides is a standard method for assembling the ribozyme sequence. kulturkaufhaus.de RNA synthesized using these methods has been demonstrated to be biologically active, as shown through comparative ribozyme-substrate assays. researchgate.net The ability to chemically synthesize ribozymes provides a powerful tool for studying their structure-function relationships and for developing novel RNA-based therapeutics.

Development of Affinity Ligands (Aptamers) using this compound

Aptamers are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. nih.gov They are often developed through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). mdpi.com The chemical synthesis of the initial oligonucleotide library and the subsequent amplification and modification of selected sequences are critical steps in this process. Solid-phase oligonucleotide synthesis using phosphoramidites like this compound is a standard method for producing these nucleic acid ligands. mdpi.com This synthetic approach allows for the easy incorporation of modified nucleotides to improve the properties of aptamers, such as their stability and binding affinity. nih.gov

Research into Modified Nucleic Acids with Enhanced Stability

A significant challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by nucleases present in biological fluids. Research has focused on developing chemically modified nucleic acids with increased stability.

Resistance to Nuclease Degradation

Unmodified RNA is rapidly degraded by nucleases. The synthesis of RNA using this compound allows for the creation of a backbone that can be subsequently modified to enhance nuclease resistance. While the TBDMS group itself is removed after synthesis, the ability to construct the RNA chain chemically opens the door to incorporating modifications. For instance, phosphorothioate (B77711) linkages, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, can be introduced to protect against exonuclease degradation. nih.gov Other modifications, such as 2'-O-methyl (2'-O-Me) substitutions, are known to confer significant resistance to nuclease degradation and are often incorporated during synthesis. nih.gov

The table below summarizes common modifications used to enhance nuclease resistance.

| Modification | Position of Modification | Effect on Stability |

| Phosphorothioate (PS) | Phosphate Backbone | Provides protection against exonucleases. nih.gov |

| 2'-O-Methyl (2'-O-Me) | Ribose Sugar | Increases resistance to nuclease degradation. nih.govnih.gov |

| 2'-Fluoro (2'-F) | Ribose Sugar | Offers some nuclease resistance, though less than 2'-O-Me. nih.gov |

Application in Nucleic Acid-Driven Therapeutics (e.g., against Cancer, Viral Infections, Neurodegenerative Disorders)

The chemical compound this compound phosphoramidite is a fundamental building block in the synthesis of RNA molecules used for therapeutic purposes. sigmaaldrich.com Its primary role is to enable the controlled, site-specific incorporation of adenosine into a growing oligonucleotide chain during solid-phase synthesis. nih.govnih.gov The unique properties of RNA have spurred the development of various therapeutic applications, including agents for gene silencing (RNA interference), catalytic agents (ribozymes), and affinity ligands (aptamers). sigmaaldrich.com The stability and compatibility of the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group make this reagent a standard choice for producing the high-purity, custom RNA sequences required for this advanced research. sigmaaldrich.comthermofisher.com

RNA-based therapeutics represent an innovative strategy in medicine, aiming to target the genetic basis of diseases. nih.govmdpi.com By using molecules like small interfering RNAs (siRNAs) or microRNAs (miRNAs), researchers can specifically target and degrade messenger RNA (mRNA), thereby blocking the expression of proteins involved in disease progression. nih.govmdpi.com The synthesis of these therapeutic RNA strands relies on phosphoramidite chemistry, where building blocks like this compound are sequentially added to construct the desired sequence. nih.gov

Cancer Research:

In oncology, RNA therapeutics offer the potential to specifically target cancer cells while leaving healthy cells unharmed, a significant advantage over traditional treatments. nih.gov Research has focused on developing siRNAs to silence genes that drive tumor growth and survival. bioaffinitytech.com For instance, studies have shown that siRNAs can be used to target specific cell surface receptors on cancer cells, leading to selective cell death. bioaffinitytech.com The creation of these siRNA molecules is dependent on the reliable incorporation of adenosine and other nucleosides, a process facilitated by reagents such as this compound. sigmaaldrich.com The ability to synthesize custom RNA sequences allows for the development of targeted therapies for a wide range of cancers, including lung, breast, and prostate cancer. bioaffinitytech.com

Table 1: Examples of RNA Therapeutic Strategies in Cancer

| Therapeutic Strategy | RNA Molecule Type | Mechanism of Action | Reference |

|---|---|---|---|

| Gene Silencing | siRNA, miRNA | Targets and degrades specific mRNA to block the production of proteins essential for cancer cell survival and proliferation. | nih.govmdpi.com |

| Receptor Targeting | siRNA | Silences the expression of cell surface receptors (e.g., CD320, LRP2) to induce selective apoptosis in cancer cells. | bioaffinitytech.com |

Viral Infections:

The principle of RNA interference is also applied in the development of antiviral therapies. By designing siRNAs that are complementary to specific sequences within a viral genome, it is possible to inhibit viral replication. This approach requires the precise chemical synthesis of RNA oligonucleotides, where this compound serves as the adenosine-providing monomer. The stability conferred by the 2'-TBDMS protecting group during synthesis is crucial for producing functional antiviral RNA molecules.

Neurodegenerative Disorders:

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. nih.gov While research is ongoing, some studies explore the potential of RNA-based therapies to modulate the expression of genes associated with these conditions. For example, targeting the production of misfolded proteins that aggregate in the brain is a key area of investigation. nih.gov The synthesis of specific RNA sequences to interfere with the expression of proteins like amyloid-beta could be a potential therapeutic avenue. nih.gov Observational studies have suggested a potential link between inflammatory conditions like rheumatoid arthritis and an increased risk for certain neurodegenerative diseases, highlighting the complex interplay of biological pathways that could potentially be targeted by nucleic acid therapeutics. nih.gov The ability to construct custom RNA molecules using building blocks like this compound is essential for exploring these novel therapeutic hypotheses.

Investigation of Adenosine-Modified Nucleic Acids

The compound this compound is not only crucial for synthesizing standard RNA sequences but also plays a vital role in the creation and investigation of adenosine-modified nucleic acids. Many natural RNAs, particularly transfer RNAs (tRNAs), contain post-transcriptionally modified nucleosides that are critical for their structure and function. rsc.orgnih.gov To study the impact of these modifications, researchers require synthetic oligonucleotides containing these specific modified adenosines at precise locations. nih.govrsc.org

The synthesis of such modified RNAs is achieved by first preparing a phosphoramidite monomer of the modified adenosine, which often involves complex protection chemistry. nih.gov The 2'-O-TBDMS group is a key feature in this process, protecting the 2'-hydroxyl group of the ribose sugar during the synthesis of the custom building block and its subsequent incorporation into an RNA strand. nih.govnih.gov For example, the synthesis of RNA containing N6-threonylcarbamoyladenosine (t6A), a complex modification found in tRNA, relies on creating a t6A-phosphoramidite monomer that utilizes a 2'-O-TBDMS protecting group. rsc.org

By incorporating these modified adenosine units into RNA sequences, scientists can investigate a wide range of biological questions:

Structure-Function Relationships: Researchers can determine how a specific modification affects the local RNA structure, its stability, and its interaction with proteins or other nucleic acids. nih.govnih.gov

Biological Pathways: The use of synthetic modified RNAs helps in elucidating the function of RNA-modifying enzymes and the biological consequences of their absence.

RNA Damage and Repair: Some adenosine modifications can be considered a form of "RNA damage." nih.gov Having access to synthetic RNAs containing these lesions allows for the study of cellular repair mechanisms and the functional consequences of such damage. nih.gov

Table 2: Research Applications Involving Synthesis of Adenosine-Modified Nucleic Acids

| Research Area | Modification Example | Role of 2'-TBDMS Chemistry | Research Goal | Reference |

|---|---|---|---|---|

| tRNA Function | N6-threonylcarbamoyladenosine (t6A) | Used to protect the 2'-OH group during the synthesis of the t6A-phosphoramidite monomer. | To synthesize model tRNA sequences to study the structural and functional role of the t6A modification. | rsc.org |

| RNA Damage | 2-methylthio-1,N6-ethenoadenosine (ms2ϵA) | Enables the synthesis of RNA containing specific lesions for biochemical and functional assays. | To characterize the impact of the modification damage on tRNA function. | nih.gov |

| Site-Specific Labeling | C8-alkynyl-adenosine | The 2'-O-TBDMS protecting group is essential for preparing the modified adenosine phosphoramidite for incorporation into RNA. | To create RNA molecules with specific functional tags for structural studies using techniques like fluorescence spectroscopy or EPR. | nih.gov |

The versatility of the phosphoramidite approach, underpinned by stable protecting groups like 2'-O-TBDMS, provides researchers with essential tools to explore the complex world of the epitranscriptome and develop novel nucleic acid-based technologies. nih.govnih.gov

Future Directions and Emerging Trends in 2 Tbdms Bz Ra Research

Development of Novel Protecting Groups for RNA Synthesis to Rival or Complement TBDMS

While TBDMS protection has been widely adopted due to its compatibility with standard phosphoramidite (B1245037) chemistry and its removability with fluoride (B91410) ions, research continues into developing alternative 2' protecting groups that can offer enhanced properties atdbio.comglenresearch.comwikipedia.org. The goal is to overcome some of the inherent limitations of TBDMS, such as potential steric hindrance during coupling, which can affect yield and synthesis speed, and susceptibility to side reactions like 2' to 3' silyl (B83357) migration atdbio.comnih.govphenomenex.com.

Novel protecting groups are being explored to provide improved coupling efficiencies, shorter synthesis times, increased stability during synthesis and deprotection, and compatibility with milder deprotection conditions. Examples of such groups that have been investigated include 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-O-bis(2-acetoxyethoxy)methyl (ACE) atdbio.comglenresearch.com. The TOM group, a modified silyl ether, aims to reduce steric bulk and improve coupling yields atdbio.comglenresearch.com. The ACE group, an orthoester, offers stability during synthesis and can be removed under weakly acidic conditions atdbio.comglenresearch.com. Other approaches involve protecting groups that allow for one-step deprotection of both the 2'-hydroxyl and nucleobase protecting groups atdbio.com.

The development of these alternative protecting groups does not necessarily aim to completely replace TBDMS but rather to offer complementary options that may be better suited for specific synthesis challenges, such as the production of very long RNA sequences or those containing sensitive modifications.

Integration of 2'-TBDMS-Bz-rA into High-Throughput Oligonucleotide Synthesis Platforms

The increasing demand for synthetic RNA in areas like drug discovery, functional genomics, and diagnostics is driving the need for high-throughput synthesis capabilities. Integrating TBDMS-based RNA synthesis, including the use of monomers like this compound, into automated, high-throughput platforms is a key focus phenomenex.comglenresearch.com.

While automated DNA synthesis is well-established, high-throughput RNA synthesis presents additional challenges primarily due to the 2' hydroxyl group and the associated protection and deprotection requirements wikipedia.orgglenresearch.com. Efforts are underway to optimize automated synthesis cycles for TBDMS chemistry to improve efficiency and reduce synthesis time for multiple sequences in parallel oup.com. This involves refining coupling conditions, optimizing reagent delivery, and minimizing the formation of truncated sequences and other impurities researchfeatures.com.

Furthermore, the integration into high-throughput platforms necessitates the development of streamlined post-synthesis processing, including automated cleavage, deprotection, and purification steps that can handle a large number of samples efficiently phenomenex.com. Advances in purification techniques, such as optimized solid-phase extraction and HPLC methods, are crucial for obtaining high-purity RNA required for many downstream applications wikipedia.orgresearchfeatures.com. The successful integration of TBDMS-Bz-rA into these platforms is vital for enabling large-scale and cost-effective production of synthetic RNA.

Exploration of Automated Synthesis Enhancements

This includes the exploration of more effective coupling reagents and activators that can improve coupling kinetics and reduce side reactions glenresearch.comoup.com. Optimizing the concentration and delivery of these reagents within automated synthesizers is critical for achieving high coupling efficiencies, especially for longer oligonucleotides where cumulative errors can significantly impact the final yield and purity wikipedia.org.

Improvements in the solid support materials used for RNA synthesis are also an area of ongoing research. Novel solid supports with optimized pore size, surface chemistry, and loading capacity can enhance the efficiency of oligonucleotide chain elongation and improve the release of the synthesized RNA from the support during cleavage rsc.org.

Furthermore, efforts are focused on developing automated deprotection strategies that are faster, milder, and more compatible with sensitive RNA sequences. While fluoride treatment is standard for TBDMS removal, alternative deprotection cocktails and conditions are being investigated to minimize RNA degradation and improve the yield of full-length product google.comoup.comrsc.org. These automated synthesis enhancements are crucial for pushing the boundaries of what is achievable in synthetic RNA production.

Expansion of this compound Utility in Diverse Biological Applications

The ability to synthesize RNA using methodologies like TBDMS chemistry has been instrumental in expanding the utility of RNA in numerous biological applications. Future directions involve leveraging the versatility of chemical synthesis to create RNA molecules tailored for emerging and diverse applications.

This includes the continued development of synthetic RNA for therapeutic purposes, such as improved antisense oligonucleotides, siRNAs with enhanced stability and targeting, and in vitro transcribed mRNAs for vaccine development and protein replacement therapies wikipedia.orgresearchfeatures.comnih.govnih.gov. Chemical synthesis allows for the incorporation of modified nucleotides and chemical modifications that can improve pharmacokinetic properties, reduce off-target effects, and enhance cellular uptake nih.govresearchgate.net.

Beyond therapeutics, synthetic RNA is finding increasing use in research tools, including the generation of guide RNAs for CRISPR-Cas systems, synthetic riboswitches for regulating gene expression, and RNA scaffolds for directing molecular assembly cytivalifesciences.com. The ability to precisely control the sequence and introduce specific modifications using chemical synthesis is critical for the rational design and optimization of these tools.

Furthermore, the utility of synthetic RNA is expanding into novel areas such as synthetic biology, where RNA is designed and synthesized to create artificial genetic circuits and functional nanostructures. The ability to site-specifically incorporate fluorescent labels, affinity tags, and other functional groups during or after synthesis using TBDMS chemistry or compatible methods is crucial for these applications nih.govnih.govresearchgate.net. The ongoing advancements in RNA synthesis techniques will undoubtedly continue to drive innovation and expand the impact of synthetic RNA in diverse scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2'-TBDMS-Bz-rA, and how do protective groups influence its stability?

- Methodological Answer : The synthesis involves introducing protective groups (TBDMS at the 2'-OH and benzoyl at the adenine base) to prevent undesired side reactions during oligonucleotide assembly. The tert-butyldimethylsilyl (TBDMS) group enhances steric protection, while the benzoyl (Bz) group stabilizes the nucleobase. Key steps include:

- Phosphoramidite activation using tetrazole or similar reagents.

- Coupling efficiency monitoring via trityl cation release (UV monitoring at 495 nm).

- Deprotection protocols (e.g., ammonia treatment for benzoyl removal).

Refer to synthesis protocols in modified nucleoside literature for reproducibility .

Q. How should this compound be stored to maintain its integrity for long-term experiments?

- Methodological Answer : Store as a lyophilized powder at -20°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the TBDMS group. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C , avoiding freeze-thaw cycles. Moisture exposure leads to silyl group cleavage, degrading the compound .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography (C18 column) with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>99% by UV at 260 nm).

- NMR : Confirm regiochemistry via H and C NMR (e.g., TBDMS protons at δ 0.1–0.3 ppm; benzoyl aromatic signals at δ 7.4–8.1 ppm).

- ESI-MS : Verify molecular weight (CHNOPSi, exact mass 987.447 Da) .

Advanced Research Questions

Q. How can solubility challenges of this compound in vivo be addressed for pharmacokinetic studies?

- Methodological Answer : Use co-solvent systems for in vivo formulations:

Q. What experimental strategies mitigate batch-to-batch variability in oligonucleotide synthesis using this compound?

- Methodological Answer :

- Quality Control (QC) : Implement in-process checks (e.g., trityl assay for coupling efficiency ≥98%).

- Post-Synthesis Analysis : Use MALDI-TOF MS to confirm oligonucleotide mass and identify truncation products.

- Standardized Deprotection : Optimize ammonia treatment duration (e.g., 16 hours at 55°C) to minimize side reactions.

Contradictions in literature about optimal TBDMS deprotection times require internal validation .

Q. How do contradictory reports on TBDMS group stability under acidic conditions impact experimental design?

- Methodological Answer : Some studies report TBDMS hydrolysis at pH <5, while others note stability. To resolve this:

- Controlled Stress Testing : Incubate this compound in buffers (pH 3–7) at 37°C, monitoring degradation via HPLC.

- Alternative Protecting Groups : Compare with 2'-ACE or 2'-MOE modifiers if instability is confirmed.

Document conditions meticulously to align with reproducibility guidelines in chemical synthesis .

Q. What data management practices ensure traceability in studies using this compound?

- Methodological Answer :

- Metadata Tagging : Include synthesis date, batch number, and storage conditions in datasets.

- Version Control : Use tools like Git or electronic lab notebooks (ELNs) to track protocol iterations.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., depositing spectra in public repositories like ChemSpider) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.